2-[2-(Ethanesulfonyl)-5-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-(Ethanesulfonyl)-5-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of chemistry due to its unique structural and chemical properties. This compound is particularly notable for its applications in organic synthesis, especially in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Ethanesulfonyl)-5-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(ethanesulfonyl)-5-nitrophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[2-(Ethanesulfonyl)-5-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The boron moiety can be involved in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the nitro group.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: The major product is typically the corresponding amine.
Reduction: The major product is the reduced form of the nitro group, usually an amine.
Substitution: The major products are biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-[2-(Ethanesulfonyl)-5-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Medicine: Could be used in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[2-(Ethanesulfonyl)-5-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the coupling reaction.
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethanesulfonyl)-5-nitrophenylboronic acid
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-(Trimethylsilyl)ethanesulfonyl chloride
Uniqueness
2-[2-(Ethanesulfonyl)-5-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boron moiety with an ethanesulfonyl and nitrophenyl group. This unique structure allows it to participate in a variety of chemical reactions, particularly Suzuki-Miyaura coupling, with high efficiency and selectivity .
Properties
IUPAC Name |
2-(2-ethylsulfonyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO6S/c1-6-23(19,20)12-8-7-10(16(17)18)9-11(12)15-21-13(2,3)14(4,5)22-15/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZGNWSJIBBIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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